5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. The compound consists of a thiazolo[4,5-d]pyridazinone core, which is a fused bicyclic system, with benzyl and methoxyphenyl substituents. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a thiazole intermediate, followed by its reaction with a pyridazine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or methoxyphenyl rings are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often using catalysts and specific reaction conditions
Scientific Research Applications
5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of 5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
Thiazolopyridazines: These compounds share the thiazolo[4,5-d]pyridazinone core but differ in their substituents, leading to variations in their chemical properties and reactivity.
Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic cores, which may exhibit similar or distinct biological activities.
Methoxyphenyl derivatives:
Properties
IUPAC Name |
5-benzyl-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-21-18-19(26-13)17(15-9-6-10-16(11-15)25-2)22-23(20(18)24)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFZOSXVCGQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.